N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring dual pyridin-3-yl motifs, a 1,2,4-oxadiazole ring, and an azetidine scaffold. The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
oxalic acid;N-pyridin-3-yl-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.C2H2O4/c24-15(20-14-4-2-6-19-8-14)11-23-9-13(10-23)17-21-16(22-25-17)12-3-1-5-18-7-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZDHBGSIDUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CN=CC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. The molecular formula can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| SMILES Notation | Cc1ccn(c1)c2ncn(o2)c(c3cccn3)C(=O)N(C)C |
This structure suggests potential interactions with various biological targets due to the presence of heterocyclic rings.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Antibacterial Properties : Studies indicate that derivatives of 1,3,4-oxadiazole demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range from 1.56 µg/mL to 8 µg/mL depending on the specific structure and substitutions on the oxadiazole ring .
- Antitubercular Activity : The compound has also been evaluated for its antitubercular properties. Certain derivatives have shown promising results against Mycobacterium tuberculosis, with MICs as low as 4 µM for some compounds . This indicates potential for development into therapeutic agents targeting resistant strains of tuberculosis.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For example, inhibition of the enoyl reductase enzyme (InhA) disrupts mycolic acid synthesis in mycobacteria, leading to cell lysis .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
- Dhumal et al. (2016) : This study explored a series of 1,3,4-oxadiazole derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were noted for their binding affinity to bacterial target proteins .
- Desai et al. (2018) : Research demonstrated that pyridine-based 1,3,4-oxadiazole hybrids showed enhanced antimicrobial effects compared to traditional antibiotics like gentamicin .
- Paruch et al. (2020) : Investigated the antibacterial efficacy of newly synthesized oxadiazole derivatives against drug-resistant strains of M. tuberculosis, revealing MIC values indicative of strong antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives containing oxadiazole structures exhibit significant anticancer properties. Studies have shown that compounds similar to N-(pyridin-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can inhibit the growth of various cancer cell lines:
- Inhibition of Tumor Cell Lines: In vitro studies demonstrated that oxadiazole derivatives can effectively inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), with reported IC50 values ranging from 5 to 15 µM .
- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis through mitochondrial dysfunction and DNA damage pathways .
Neuroprotective Effects:
Some studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Enzyme Inhibition
Acetylcholinesterase Inhibition:
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease treatment. Certain derivatives have shown promising results with IC50 values as low as 5.07 µM against butyrylcholinesterase (BuChE), indicating potential therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of similar compounds:
- Anticancer Properties Study: A series of oxadiazole derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines, revealing effective compounds with IC50 values as low as 3.29 µg/mL against HCT116 cells .
- Neuroprotective Research: Studies indicated that pyridine-containing oxadiazoles could shield neuronal cells from oxidative damage, suggesting applications in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Key Observations:
- Bioisosteric Differences: The target compound’s 1,2,4-oxadiazole may offer superior metabolic stability compared to the oxazolidinone in compound 7g, which is prone to ring-opening metabolism .
- Electron-Withdrawing Effects : Unlike zétéletinib’s trifluoromethyl group, the target compound lacks strong electron-withdrawing substituents, which may alter binding kinetics in kinase inhibition .
Pharmacological and Biochemical Properties
Binding Affinity and Selectivity
While experimental data for the target compound is sparse, structural analogs provide insights:
- Pyridine-Oxadiazole Hybrids: Demonstrated nanomolar IC₅₀ values against bacterial efflux pumps and kinase targets (e.g., EGFR, VEGFR) due to dual hydrogen-bonding and hydrophobic interactions .
- Azetidine Impact : Smaller ring size may improve membrane permeability compared to larger heterocycles (e.g., piperidine), as observed in azetidine-containing BET inhibitors .
Pharmacokinetics
- Solubility : The oxalate salt likely improves aqueous solubility (>10 mg/mL predicted) compared to neutral analogs, addressing a common limitation of heterocyclic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
